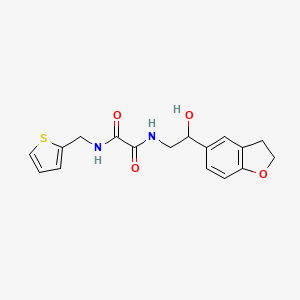

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-14(11-3-4-15-12(8-11)5-6-23-15)10-19-17(22)16(21)18-9-13-2-1-7-24-13/h1-4,7-8,14,20H,5-6,9-10H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLPMKMSSCFEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety, a hydroxyl group, and an oxalamide linkage. Its molecular formula is , with a molecular weight of approximately 396.49 g/mol. The unique structural components contribute to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4S |

| Molecular Weight | 396.49 g/mol |

| CAS Number | 1421485-10-0 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with microtubules, which are critical for cell division. The compound's ability to inhibit cancer cell proliferation was demonstrated in vitro using various cancer cell lines. Notably, it displayed IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 beta (IL-1β) and prostaglandins. The inhibition of cyclooxygenase (COX) enzymes was particularly notable, with selectivity towards COX-2 being observed .

The mechanisms underlying the biological activity of this compound include:

- Microtubule Disruption : By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- COX Inhibition : The compound inhibits COX enzymes, reducing the synthesis of inflammatory mediators and contributing to its anti-inflammatory effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Cancer Cell Studies : In a study on breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at 10 µM concentration after 48 hours .

- Inflammation Models : In murine models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema by up to 60%, comparable to standard anti-inflammatory drugs like diclofenac .

Structural Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Dihydrobenzofuran Moiety : Essential for anticancer activity; modifications can enhance or diminish potency.

- Oxalamide Linkage : Critical for maintaining the structural integrity necessary for binding interactions with target proteins.

Comparison with Similar Compounds

Core Oxalamide Backbone

The compound shares the oxalamide (N,N'-disubstituted oxalic acid diamide) backbone with analogs like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and other flavoring agents evaluated by the FAO/WHO . This backbone is critical for hydrogen bonding and receptor interactions, as seen in umami taste activation .

Substituent Analysis

Key Structural Differences :

- The hydroxyethyl group in the target compound contrasts with dimethylaminoethyl (CAS 1428367-21-8) or methoxybenzyl groups (S336), affecting solubility and metabolic stability .

- Thiophen-2-ylmethyl vs.

Pharmacological and Functional Insights

Umami Agonist Activity

Oxalamides like S336 exhibit high potency as umami agonists, binding to the hTAS1R1/hTAS1R3 receptor . However, the dihydrobenzofuran and thiophen groups may shift receptor affinity compared to S336’s dimethoxybenzyl and pyridyl motifs.

Metabolic Pathways

Hydrolysis and Oxidation

Species-Specific Metabolism

Rat hepatocyte studies indicate interspecies metabolic differences; human metabolism may involve glucuronidation or alternative oxidation pathways .

Q & A

Q. Purity Optimization :

- Use HPLC with a C18 column (acetonitrile/water gradient) to monitor reaction progress.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity .

Advanced: How can stereochemical outcomes at the hydroxyethyl group be controlled during synthesis?

Methodological Answer:

The hydroxyl group introduces potential stereoisomerism. To ensure enantiomeric purity:

- Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin derivatives during dihydrobenzofuran synthesis to fix configuration.

- Asymmetric catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated hydrolysis) for chiral center control.

- Analytical validation : Confirm stereochemistry via circular dichroism (CD) or chiral-phase HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify dihydrobenzofuran (δ 4.2–4.5 ppm for fused oxygenated CH₂) and thiophene (δ 6.8–7.2 ppm) moieties .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~423 Da) and fragmentation patterns.

- FT-IR : Validate oxalamide C=O stretches (~1680 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to purity (>95% via HPLC).

- Target validation : Employ CRISPR knockouts or isoform-specific inhibitors to confirm target engagement.

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR binding vs. cellular viability) .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model interactions with kinases or GPCRs using the oxalamide as a hydrogen-bond donor.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Corporate substituent effects (e.g., thiophene vs. furan) from analogous compounds to refine predictions .

Basic: What are optimal storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid light-induced oxidation of the thiophene ring.

- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the oxalamide bond.

- Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers at neutral pH .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Core modifications : Replace dihydrobenzofuran with benzothiophene (logP comparison via ChemAxon).

- Substituent screening : Test thiophene-3-ylmethyl vs. 5-bromothiophene for enhanced potency.

- Data-driven SAR : Use clustering analysis (e.g., PCA) on bioactivity datasets to identify critical substituents .

Basic: What solvents are compatible for in vitro assays?

Methodological Answer:

- Primary solvent : DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Aqueous solubility enhancers : Use β-cyclodextrin (5% w/v) or Tween-80 (0.01% v/v) for cell-based studies.

- Avoid : Chloroform or THF due to denaturing effects on proteins .

Advanced: How to design pharmacokinetic studies for this compound?

Methodological Answer:

- ADME profiling :

Advanced: What strategies validate target engagement in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.